N-cyclopentyl-N'-(2,4-dimethoxyphenyl)ethanediamide
Overview
Description
N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide is a chemical compound with the molecular formula C15H20N2O4. It is known for its unique structure, which includes a cyclopentyl group and a 2,4-dimethoxyphenyl group connected by an ethanediamide linkage .
Scientific Research Applications
N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide typically involves the reaction of cyclopentylamine with 2,4-dimethoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide can be compared with other similar compounds, such as:
N-cyclopentyl-N’-(2,4-dimethylphenyl)ethanediamide: This compound has methyl groups instead of methoxy groups on the phenyl ring, which can affect its chemical reactivity and biological activity.
N-cyclopentyl-N’-(2,4-dichlorophenyl)ethanediamide: The presence of chlorine atoms can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
These comparisons highlight the unique features of N-cyclopentyl-N’-(2,4-dimethoxyphenyl)ethanediamide, such as its specific functional groups and their influence on its chemical and biological behavior.
Properties
IUPAC Name |
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-11-7-8-12(13(9-11)21-2)17-15(19)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHOSDJLWIRFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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